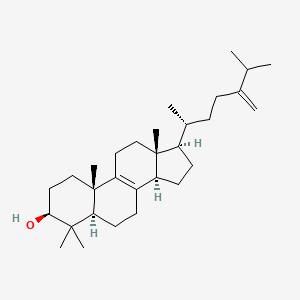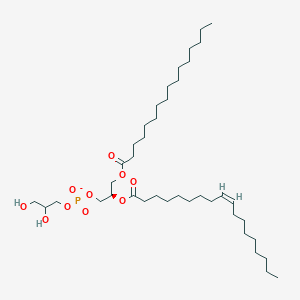
2-(3-Benzoylphenyl)-3,5,7-trihydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trihydroxy-3’-benzoylflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a large group of natural polyphenolic compounds with various beneficial effects on human health, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of three hydroxyl groups and a benzoyl group attached to the flavone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-3’-benzoylflavone typically involves the condensation of appropriate benzoyl and flavone precursors under controlled conditions. One common method involves the use of benzoyl chloride and a flavone derivative in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxy-3’-benzoylflavone may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trihydroxy-3’-benzoylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Alcohols or reduced flavone derivatives.
Substitution: Ethers or esters of the flavone compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism by which 3,5,7-Trihydroxy-3’-benzoylflavone exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparación Con Compuestos Similares
3,5,7-Trihydroxy-3’-benzoylflavone can be compared with other similar flavonoid compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
What sets 3,5,7-Trihydroxy-3’-benzoylflavone apart is its unique combination of hydroxyl and benzoyl groups, which contribute to its distinct chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C22H14O6 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C22H14O6/c23-15-10-16(24)18-17(11-15)28-22(21(27)20(18)26)14-8-4-7-13(9-14)19(25)12-5-2-1-3-6-12/h1-11,23-24,27H |
Clave InChI |
ZSVFHCCTKLLREN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O |
Sinónimos |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one BPKae cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


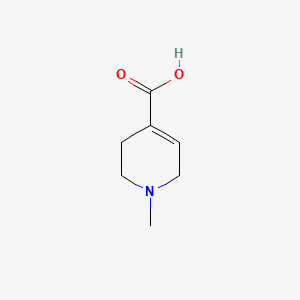

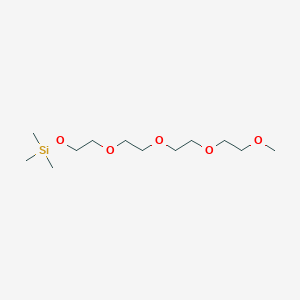
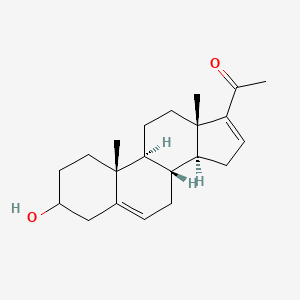
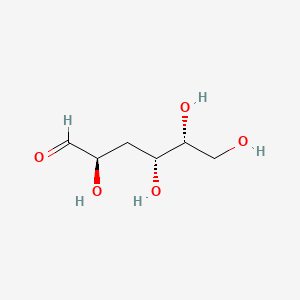
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
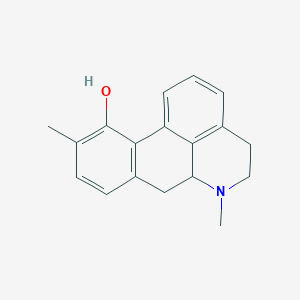
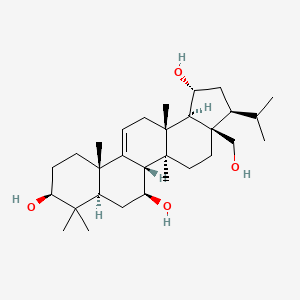
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)
![2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1253308.png)
![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)
